molecular formula C16H20N2O2 B12798174 Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)- CAS No. 102613-31-0

Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)-

Cat. No.: B12798174
CAS No.: 102613-31-0
M. Wt: 272.34 g/mol
InChI Key: QYFOPTGYZOIDKI-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-3-(1-naphthyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a naphthyl group and an ethoxypropyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with an appropriate isocyanate or carbamate. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:

    Batch or Continuous Processes: Depending on the desired scale of production.

    Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxypropyl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur, especially at the naphthyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of naphthoquinones.

    Reduction: May yield amines or alcohols.

    Substitution: Could result in halogenated derivatives.

Scientific Research Applications

1-(3-Ethoxypropyl)-3-(1-naphthyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action for 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:

    Enzyme Inhibition or Activation: Binding to active sites or allosteric sites on enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethoxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(3-Methoxypropyl)-3-(1-naphthyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

Properties

CAS No.

102613-31-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(3-ethoxypropyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C16H20N2O2/c1-2-20-12-6-11-17-16(19)18-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,19)

InChI Key

QYFOPTGYZOIDKI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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